3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(3-azaspiro[5.5]undecan-3-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c14-9-4-10-15-11-7-13(8-12-15)5-2-1-3-6-13;;/h1-12,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLGDVKVAXTJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Azaspiro[55]undecan-3-yl}propan-1-amine dihydrochloride involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving cellular processes and interactions.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It finds use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and specificity help elucidate its mode of action .
Comparison with Similar Compounds
Key Findings and Implications
- Synthesis Efficiency : The nitrofuran derivative (Compound 16) demonstrates a robust 78% yield, suggesting optimized conditions that could inform the target compound’s synthesis .
- Biological Relevance : Sulfonamide and nitrofuran groups enhance bioactivity, whereas the unmodified amine in the target compound may prioritize stability over potency .
- Industrial Scalability : The benzyl derivative’s production techniques (e.g., solvent recycling) offer a model for eco-friendly manufacturing of related azaspiro compounds .
Biological Activity
3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride (CAS: 2225136-22-9) is a novel compound with potential applications in pharmacology, particularly in the development of therapeutics targeting neurological disorders. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 283.3 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. It exhibits properties that may modulate neurotransmission, potentially influencing mood and cognitive functions.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, likely through serotonergic modulation.
- Cognitive Enhancement : There is evidence that it may enhance cognitive function, possibly by improving synaptic plasticity and neurogenesis.
- Neuroprotective Effects : The compound has shown potential neuroprotective properties in vitro, suggesting it may guard against neuronal damage in various neurodegenerative conditions.
In Vitro Studies
A series of in vitro studies have explored the compound's effects on neuronal cell lines. Key findings include:
- Cell Viability : The compound demonstrated a dose-dependent increase in cell viability in neuronal cultures exposed to oxidative stress.
- Neurotransmitter Release : Enhanced release of serotonin was observed, indicating a potential mechanism for its antidepressant effects.
In Vivo Studies
Animal studies have provided insights into the behavioral effects of the compound:
- Behavioral Tests : In forced swim tests and tail suspension tests, treated animals exhibited significantly reduced immobility times compared to controls, suggesting antidepressant-like effects.
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Neuronal Cell Lines | Increased cell viability under stress conditions |
| In Vivo | Rodent Models | Reduced immobility in forced swim and tail suspension tests |
Case Studies
Several case studies have been documented regarding the therapeutic potential of this compound:
- A study involving chronic administration in rodent models showed sustained improvements in mood-related behaviors over a four-week period.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride?
- Methodological Answer : The synthesis typically involves coupling the azaspiro[5.5]undecane core with a propan-1-amine side chain, followed by dihydrochloride salt formation. Key steps include:
- Reagent Selection : Use of oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) to optimize intermediate stability .
- Solvent Optimization : Polar aprotic solvents like DMF or THF are preferred for ring-closure reactions to enhance yield .
- Salt Formation : Hydrochloric acid is used in stoichiometric amounts to ensure complete protonation of amine groups .
Q. How can the structural integrity of this compound be verified post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR to confirm the azaspiro ring’s proton environment and -NMR to validate sp-hybridized carbons.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the molecular formula .
- X-ray Crystallography : Resolves steric effects of the spirocyclic structure, particularly the spatial arrangement of the azaspiro ring .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS H315, H319) .
- Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (40–80°C), solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps (e.g., ring-closure vs. amine functionalization) .
- Purification : Gradient chromatography (e.g., silica gel with CHCl/MeOH) minimizes byproduct contamination .
Q. What experimental designs are suitable for studying its biological interactions?
- Methodological Answer :
- In Vitro Assays : Use dose-response curves (0.1–100 µM) in cell viability assays (e.g., MTT) to assess cytotoxicity and IC values .
- Target Identification : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities with receptors (e.g., GPCRs) .
- In Vivo Models : Randomized block designs with split-split plots can evaluate pharmacokinetics in rodent models, controlling for variables like age and diet .
Q. How can contradictory data on its stability under varying pH conditions be resolved?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (25–40°C, pH 1–13) with HPLC monitoring to identify degradation products (e.g., ring-opening or hydrolysis) .
- Statistical Analysis : Apply ANOVA to compare degradation rates across pH levels, ensuring replicates (n ≥ 3) to address variability .
- Computational Modeling : Use DFT (Density Functional Theory) to predict protonation states and reactive sites under acidic/basic conditions .
Q. What strategies are effective for enhancing its solubility in aqueous buffers?
- Methodological Answer :
- Co-Solvent Systems : Test mixtures of water with DMSO or PEG-400 to improve solubility without altering bioactivity .
- Salt Screening : Explore alternative counterions (e.g., sulfate, citrate) to reduce hydrochloride’s hygroscopicity .
- Micellar Encapsulation : Use non-ionic surfactants (e.g., Poloxamer 407) to form stable micelles for in vivo delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
